Benzo[d]isothiazol-6-ol

pKa Drug-likeness Solubility

Benzo[d]isothiazol-6-ol is a heterocyclic building block belonging to the 1,2-benzisothiazole family, defined by a benzene ring fused to an isothiazole ring with a hydroxyl group at the 6-position. Its molecular formula is C7H5NOS (MW 151.19 g/mol).

Molecular Formula C7H5NOS
Molecular Weight 151.19 g/mol
CAS No. 934180-38-8
Cat. No. B1384424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]isothiazol-6-ol
CAS934180-38-8
Molecular FormulaC7H5NOS
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)SN=C2
InChIInChI=1S/C7H5NOS/c9-6-2-1-5-4-8-10-7(5)3-6/h1-4,9H
InChIKeyMIBMCYHOBUOZPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[d]isothiazol-6-ol (CAS 934180-38-8): Core Chemical Profile for Research and Industrial Procurement


Benzo[d]isothiazol-6-ol is a heterocyclic building block belonging to the 1,2-benzisothiazole family, defined by a benzene ring fused to an isothiazole ring with a hydroxyl group at the 6-position. Its molecular formula is C7H5NOS (MW 151.19 g/mol) . The presence of the hydroxyl group enables regioselective functionalization, making it a versatile intermediate for medicinal chemistry and agrochemical discovery [1]. Its electron-rich aromatic system and functional group versatility support applications in coordination chemistry and as a precursor for bioactive molecules [1].

Why Benzo[d]isothiazol-6-ol Cannot Be Replaced by Generic Benzisothiazole Analogs


The specific position of the hydroxyl group on the benzisothiazole core critically determines its chemical reactivity, biological activity, and physicochemical properties. For instance, the predicted pKa of the 6-hydroxyl group is 8.50 , which is nearly identical to the benzothiazole analog 6-hydroxybenzothiazole (pKa 8.52) , yet the electronic environment differs due to the adjacent N-S bond versus the C-S bond, potentially leading to distinct hydrogen-bonding capabilities and metabolic stability. Regioisomers such as benzo[d]isothiazol-5-ol or the parent benzo[d]isothiazole lack this specific hydrogen-bond donor/acceptor capability at the 6-position, which can be essential for target binding or for participating in coordination chemistry. Moreover, the 6-ol derivative serves as a direct precursor to a variety of clinically relevant scaffolds, a role that cannot be assumed by its isomers without additional synthetic manipulation.

Quantifiable Differentiation Evidence for Benzo[d]isothiazol-6-ol Against Closest Analogs


Ionizable Hydroxyl Acidity Defines a Distinct Physicochemical Niche Compared to Benzothiazol-6-ol

The predicted pKa of benzo[d]isothiazol-6-ol is 8.50 ± 0.40, nearly equivalent to the benzothiazole analog 6-hydroxybenzothiazole (pKa 8.52 ± 0.40) . This similarity in acidity masks a fundamental electronic difference arising from the N-S versus C-S adjacency in the fused ring. The isothiazole ring system is less aromatic than thiazole, making the hydroxyl proton more available for hydrogen bonding at physiological pH while maintaining similar ionization properties. This subtlety can translate into improved water solubility and distinct binding interactions compared to broadly used benzothiazole-6-ol scaffolds.

pKa Drug-likeness Solubility Heterocyclic Chemistry

The 6-Hydroxy Motif in Benzisothiazole Derivatives is Associated with Nanomolar Enzyme Inhibition, Supporting its Use as a Key Pharmacophoric Element

Derivatives of benzo[d]isothiazol-6-ol have shown potent inhibition of human oxidosqualene cyclase (OSC) and other enzymes. For example, the conjugate 'Allyl-{6-[3-(4-bromo-phenyl)-benzo[d]isothiazol-6-yloxy]-hexyl}-methyl-amine' exhibits an IC50 of 70 nM against OSC [1]. While direct data for the parent compound is not available, this represents a class-level inference that the 6-hydroxy substitution is critical for achieving such potency. The presence of the hydroxyl group allows for crucial hydrogen bond interactions that are absent in the unsubstituted analog or regioisomers.

Enzyme Inhibition Oxidosqualene Cyclase Drug Discovery

Documented Utility as a Versatile Synthetic Intermediate for Privileged Scaffolds in Patent Literature

The patent WO/2008/003800 highlights derivatives of benzo[d]isothiazoles, particularly those with hydroxyl/alkoxy substitutions on the benzene ring, as potent histone deacetylase (HDAC) inhibitors [1]. The general formula explicitly covers benzo[d]isothiazoles substituted at various positions with hydroxyl and alkoxy groups, implying the critical role of a lone-pair donating substituent for activity. Benzo[d]isothiazol-6-ol itself represents the simplest embodiment of this motif, serving as a direct precursor for the claimed compounds. This contrasts with benzo[d]isothiazole or 5-ol isomers, which would require additional steps to achieve the same substitution pattern.

Patent Analysis Histone Deacetylase Inhibitor Scaffold Hopping

Benzo[d]isothiazol-6-ol: Optimal Research and Industrial Deployment Scenarios


Lead Optimization in Epigenetic Drug Discovery (HDAC Inhibitors)

Utilize benzo[d]isothiazol-6-ol as the core scaffold for synthesizing novel HDAC inhibitors, capitalizing on the 6-hydroxyl group for direct incorporation into patent-protected general formulas [1]. The compound's projected pKa of 8.50 is near-perfect for hydrogen bonding within enzyme active sites, potentially leading to improved potency and selectivity over non-hydroxylated benzisothiazole analogs.

Synthesis of Oxidosqualene Cyclase Inhibitors for Cholesterol Management

Derivatize the 6-hydroxyl group to create potent, nanomolar-range inhibitors of human OSC. As demonstrated by the 70 nM IC50 of a closely related allyl-6-yloxy derivative, the 6-position is critical for high-affinity binding [2]. This makes the compound a strategic intermediate for developing next-generation cholesterol-lowering agents with a distinct mechanism of action.

Coordination Chemistry and Metal-Organic Framework (MOF) Precursor

Employ benzo[d]isothiazol-6-ol as a bifunctional ligand for constructing coordination polymers and MOFs. The hydroxyl group and the endocyclic nitrogen/sulfur atoms offer multiple coordination modes, enabling the synthesis of materials with tunable porosity and catalytic activity [3]. This is in contrast to benzothiazol-6-ol, where the different electronic environment of the thiazole ring may alter coordination preferences and material properties.

Physicochemical Probe for Isothiazole Reactivity Studies

Leverage the predicted pKa of 8.50 and the unique N-S bond adjacency to investigate the influence of heteroatom substitution on aromaticity and reactivity . This compound serves as a model system for studying the electronic effects that differentiate isothiazoles from thiazoles, informing the design of more effective heterocyclic drugs and catalysts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Benzo[d]isothiazol-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.